Cas no 1023815-84-0 (5-Bromo-8-hydroxyquinoline-2-carbaldehyde)

5-Bromo-8-hydroxyquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Bromo-8-hydroxyquinoline-2-carbaldehyde
- 1023815-84-0
- SB69905
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- インチ: 1S/C10H6BrNO2/c11-8-3-4-9(14)10-7(8)2-1-6(5-13)12-10/h1-5,14H
- InChIKey: PNRCGERVHQNGHH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2C1=CC=C(C=O)N=2)O
計算された属性
- せいみつぶんしりょう: 250.95819g/mol
- どういたいしつりょう: 250.95819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 50.2Ų
5-Bromo-8-hydroxyquinoline-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228672-5g |
5-Bromo-8-hydroxyquinoline-2-carbaldehyde |
1023815-84-0 | 95% | 5g |
$1117 | 2021-08-04 | |
Chemenu | CM228672-10g |
5-Bromo-8-hydroxyquinoline-2-carbaldehyde |
1023815-84-0 | 95% | 10g |
$1487 | 2021-08-04 | |
Chemenu | CM228672-1g |
5-Bromo-8-hydroxyquinoline-2-carbaldehyde |
1023815-84-0 | 95% | 1g |
$584 | 2021-08-04 | |
Chemenu | CM228672-1g |
5-Bromo-8-hydroxyquinoline-2-carbaldehyde |
1023815-84-0 | 95% | 1g |
$619 | 2023-01-05 |
5-Bromo-8-hydroxyquinoline-2-carbaldehyde 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
5-Bromo-8-hydroxyquinoline-2-carbaldehydeに関する追加情報
5-Bromo-8-hydroxyquinoline-2-carbaldehyde (CAS No. 1023815-84-0)
5-Bromo-8-hydroxyquinoline-2-carbaldehyde, also known by its CAS number 1023815-84-0, is a versatile and intriguing compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its unique molecular structure, combines the properties of quinoline derivatives with aldehyde functionalities, making it a valuable tool in both academic research and industrial applications.
The molecular structure of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde is defined by a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of a bromine atom at the 5-position and a hydroxyl group at the 8-position introduces additional functional groups that enhance the compound's reactivity and versatility. Furthermore, the aldehyde group at the 2-position provides the molecule with unique chemical properties, enabling it to participate in a wide range of chemical reactions.
Recent studies have highlighted the potential of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde in the field of coordination chemistry. Researchers have demonstrated that this compound can act as a ligand, coordinating with metal ions to form stable metal complexes. These complexes have shown promise in catalytic applications, particularly in organic synthesis and energy conversion processes. For instance, a study published in Chemical Communications explored the use of this compound as a ligand for cobalt-based catalysts, revealing its ability to facilitate efficient carbon dioxide reduction reactions.
In addition to its role in coordination chemistry, 5-Bromo-8-hydroxyquinoline-2-carbaldehyde has also been investigated for its potential in drug discovery. The compound's structural features make it an attractive candidate for designing bioactive molecules with specific pharmacological properties. For example, researchers have reported that derivatives of this compound exhibit anti-inflammatory and antioxidant activities, suggesting their potential use in developing therapeutic agents.
The synthesis of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde typically involves multi-step organic synthesis strategies. One common approach involves the bromination of quinoline derivatives followed by oxidation to introduce the aldehyde group. Recent advancements in synthetic methodologies have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.
From an environmental perspective, 5-Bromo-8-hydroxyquinoline-2-carbaldehyde has been studied for its role in pollution control technologies. Its ability to form stable complexes with heavy metal ions has led to its consideration as an adsorbent material for removing toxic metals from industrial wastewater. A study published in Environmental Science & Technology demonstrated that this compound can effectively bind with lead and mercury ions, offering a sustainable solution for water purification.
In conclusion, 5-Bromo-8-hydroxyquinoline-2-carbaldehyde (CAS No. 1023815-84-0) is a multifaceted compound with diverse applications across various scientific domains. Its unique molecular structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable asset in both academic research and industrial innovation.
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